molecular formula C26H23NO2 B2548068 BJE6-106

BJE6-106

Cat. No.: B2548068
M. Wt: 381.5 g/mol
InChI Key: QLDDENZBVHBRKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BJE6-106, commonly referred to as B106, is a potent and selective third-generation inhibitor of protein kinase C delta (PKCδ). This compound has shown significant promise in scientific research due to its ability to induce caspase-dependent apoptosis and its tumor-specific effects .

Preparation Methods

The synthesis of B106 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is available in various quantities and concentrations for research purposes .

Chemical Reactions Analysis

B106 undergoes several types of chemical reactions, primarily focusing on its interaction with PKCδ. The compound is known to induce caspase-dependent apoptosis, which involves the activation of caspase enzymes that lead to programmed cell death. Common reagents and conditions used in these reactions include specific concentrations of B106 and incubation times ranging from 6 to 72 hours . The major products formed from these reactions are apoptotic cells, which are characterized by increased activity of caspase 3/7 and phosphorylation of MKK4, JNK, and H2AX .

Scientific Research Applications

Comparison with Similar Compounds

B106 is unique in its high selectivity and potency as a PKCδ inhibitor. Similar compounds include other PKC inhibitors such as sotrastaurin (AEB071) and GF109203X (GFX), which are pan-PKC inhibitors . Unlike these pan-PKC inhibitors, B106 specifically targets PKCδ, resulting in fewer adverse effects and greater efficacy in inducing apoptosis in certain cell lines . This specificity makes B106 a valuable tool in research and potential therapeutic applications.

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

6-(2-carbazol-9-ylethyl)-2,2-dimethylchromene-8-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO2/c1-26(2)13-11-19-15-18(16-20(17-28)25(19)29-26)12-14-27-23-9-5-3-7-21(23)22-8-4-6-10-24(22)27/h3-11,13,15-17H,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDDENZBVHBRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C(=CC(=C2)CCN3C4=CC=CC=C4C5=CC=CC=C53)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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